molecular formula C11H18N2O6 B15125562 4'-a-C-Methyluridine

4'-a-C-Methyluridine

Cat. No.: B15125562
M. Wt: 274.27 g/mol
InChI Key: NZWKINXGMPTJFH-ONEGZZNKSA-N
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Description

4’-a-C-Methyluridine is a modified nucleoside analog of uridine. It is characterized by the presence of a methyl group at the 4’ position of the ribose sugar. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-a-C-Methyluridine typically involves the modification of the ribose sugar backbone. One common method starts with the conversion of commercially available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose into a shared intermediate through a series of seven steps. This intermediate is then further modified to introduce the 4’-methyl group .

Industrial Production Methods: While specific industrial production methods for 4’-a-C-Methyluridine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, selective methylation, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: 4’-a-C-Methyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized uridine derivatives, while substitution reactions can produce a variety of methylated nucleoside analogs .

Mechanism of Action

The mechanism of action of 4’-a-C-Methyluridine involves its incorporation into RNA molecules, where it can influence RNA structure and function. The methyl group at the 4’ position affects the conformation of the ribose sugar, which in turn can impact RNA stability and interactions with other molecules. This modification can inhibit or enhance specific enzymatic reactions, such as those catalyzed by adenosine deaminases acting on RNA (ADARs) .

Properties

Molecular Formula

C11H18N2O6

Molecular Weight

274.27 g/mol

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-3-methyl-1-[(E)-3-oxoprop-1-enyl]urea

InChI

InChI=1S/C11H18N2O6/c1-11(6-15)8(17)7(16)9(19-11)13(4-3-5-14)10(18)12-2/h3-5,7-9,15-17H,6H2,1-2H3,(H,12,18)/b4-3+

InChI Key

NZWKINXGMPTJFH-ONEGZZNKSA-N

Isomeric SMILES

CC1(C(C(C(O1)N(/C=C/C=O)C(=O)NC)O)O)CO

Canonical SMILES

CC1(C(C(C(O1)N(C=CC=O)C(=O)NC)O)O)CO

Origin of Product

United States

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